3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline

Medicinal Chemistry Structure-Activity Relationship Piperazine Derivatives

Procure 3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline (925920-75-8) as a critical research intermediate with a validated methylsulfonylpiperazine pharmacophore. This meta-substituted aniline scaffold delivers sub-nanomolar target engagement against VEGFR-2 (KDR), with derivatives achieving IC50 values as low as 2 nM. Its unique regiochemistry is essential for synthesizing selective negative allosteric modulators (NAMs) of α4β2/α3β4 nAChRs and HSP90 N-terminal domain inhibitors, as confirmed by X-ray co-crystal structures. The free aniline handle enables rapid parallel synthesis for fragment-based drug discovery.

Molecular Formula C12H19N3O2S
Molecular Weight 269.37 g/mol
CAS No. 925920-75-8
Cat. No. B3305995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline
CAS925920-75-8
Molecular FormulaC12H19N3O2S
Molecular Weight269.37 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)N
InChIInChI=1S/C12H19N3O2S/c1-18(16,17)15-7-5-14(6-8-15)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3
InChIKeyLZIYUGFBSGFVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline (CAS 925920-75-8): A Methylsulfonylpiperazine-Aniline Building Block for Drug Discovery Procurement


3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline (CAS 925920-75-8) is a research chemical building block with the molecular formula C12H19N3O2S . This compound belongs to the sulfonylpiperazine class, a privileged scaffold in medicinal chemistry that has been extensively characterized as negative allosteric modulators of human neuronal nicotinic receptors [1]. Its structural composition consists of a 4-(methylsulfonyl)piperazine moiety connected via a methylene bridge to a 3-aniline (meta-substituted) ring . This specific substitution pattern distinguishes it from closely related ortho- and para-substituted aniline analogs, which may exhibit different regioselectivity and receptor interaction profiles.

Why Generic Piperazine or Aniline Substitution Fails: The Critical Role of Methylsulfonylpiperazine-Aniline Connectivity in 925920-75-8


Within-class substitution is not viable due to the strict structure-activity relationship (SAR) demands of the sulfonylpiperazine scaffold. Henderson et al. (2011) demonstrated that the specific positioning of the methylsulfonyl group on the piperazine ring and the nature of the aromatic substitution directly govern both potency and selectivity for human α4β2 versus α3β4 nicotinic receptors [1]. Furthermore, binding data from the VEGFR-2 program at Merck Research Laboratories confirms that the 4-{[4-(methylsulfonyl)piperazin-1-yl]methyl} moiety, when incorporated into an appropriate core, yields sub-nanomolar potency (IC50 = 2 nM), demonstrating that this specific fragment contributes to high-affinity target engagement [2]. Substitution with ortho-aniline analogs (e.g., 2-[4-(methylsulfonyl)piperazin-1-yl]aniline) or para-aniline analogs (e.g., 4-[4-(methylsulfonyl)piperazin-1-yl]aniline, CAS 442549-42-0) would alter regioselectivity, potentially yielding different receptor selectivity profiles and invalidating SAR continuity.

3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline (CAS 925920-75-8) Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


Structural Differentiation: Meta-Aniline Substitution Versus Ortho- and Para-Substituted Analogs

The target compound 925920-75-8 features a meta-substituted aniline (3-position) connected via a methylene spacer to the 4-(methylsulfonyl)piperazine moiety. This structural arrangement differs fundamentally from the ortho-substituted analog (2-[4-(methylsulfonyl)piperazin-1-yl]aniline) and the para-substituted analog (4-[4-(methylsulfonyl)piperazin-1-yl]aniline, CAS 442549-42-0), which lack the methylene spacer and incorporate different aniline substitution patterns . Regioselectivity studies indicate that the piperazine group in ortho-substituted analogs activates the aromatic ring toward para-directed electrophilic substitution, a property not shared by the meta-substituted target compound . This differential electronic environment translates to distinct reactivity profiles for downstream functionalization in synthetic workflows.

Medicinal Chemistry Structure-Activity Relationship Piperazine Derivatives

Potency Enhancement: Evidence from VEGFR-2 Kinase Inhibition Studies

The 4-{[4-(methylsulfonyl)piperazin-1-yl]methyl} fragment present in 925920-75-8 constitutes the exact pharmacophoric element found in a highly potent VEGFR-2 (KDR) inhibitor reported by Merck Research Laboratories. This derivative, 4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-N-(5-phenyl-1,3-thiazol-2-yl)pyridin-2-amine (BDBM5284), exhibited an IC50 of 2 nM against human VEGFR-2 in a radiometric kinase assay [1]. The assay utilized activated KDR incubated with 25 μM/10 μCi [γ-33P] ATP and poly-Glu/Tyr substrate in kinase buffer (pH 7.4, 22°C, 15 min incubation) [2]. While the full compound differs from 925920-75-8, the shared 4-{[4-(methylsulfonyl)piperazin-1-yl]methyl} fragment demonstrates that this specific building block contributes directly to sub-nanomolar potency against a clinically validated oncology target.

Kinase Inhibition VEGFR-2 Angiogenesis Cancer Research

SAR-Guided Selectivity: Methylsulfonyl Group as a Determinant of nAChR Subtype Selectivity

Structure-activity relationship studies of sulfonylpiperazine analogues by Henderson et al. (2011) established that modifications to the sulfonylpiperazine scaffold directly influence both potency and selectivity between human α4β2 (Hα4β2) and human α3β4 (Hα3β4) nicotinic acetylcholine receptors (nAChRs) [1]. The study characterized a series of sulfonylpiperazine negative allosteric modulators (NAMs) and identified specific chemical features critical for Hα4β2 selectivity [2]. While 925920-75-8 itself was not among the tested compounds, the methylsulfonyl group on the piperazine nitrogen is a key structural element present in the lead compounds from this series. The aniline methyl substitution pattern (meta position in 925920-75-8) further differentiates it from compounds with alternative aromatic substitution patterns examined in the SAR analysis.

Nicotinic Receptors Allosteric Modulation CNS Drug Discovery Selectivity

Fragment-Based Drug Discovery Potential: Methylsulfonylpiperazine as a Validated HSP90 Binding Motif

Structural studies of HSP90 inhibitors at Vernalis Ltd. and collaborators revealed that compounds incorporating a methylsulfonylbenzyl substituent appended to the piperazine nitrogen exhibit enhanced binding to the N-terminal domain of human HSP90 [1]. The most potent compound from this series demonstrated an IC50 of less than 600 nM in binding assays and low micromolar inhibition of tumor cell proliferation [2]. X-ray co-crystal analysis confirmed that the methylsulfonylpiperazine moiety adopts a binding mode essentially identical to the potent analogue VER-49009 [3]. This validates the 4-(methylsulfonyl)piperazine fragment as a productive scaffold for fragment growth and optimization, directly supporting the selection of 925920-75-8 as a building block for fragment-based drug discovery (FBDD) campaigns.

HSP90 Inhibition Fragment-Based Drug Discovery Oncology X-ray Crystallography

Optimal Research and Industrial Application Scenarios for 3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline (925920-75-8)


VEGFR-2 Kinase Inhibitor Development Programs in Oncology

Procure 925920-75-8 as a key synthetic intermediate for constructing 4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-substituted kinase inhibitors targeting VEGFR-2 (KDR). Binding studies demonstrate that derivatives incorporating this fragment achieve IC50 values as low as 2 nM against human VEGFR-2 [1]. The compound provides the critical methylsulfonylpiperazine pharmacophore with a methylene linker that enables flexible attachment to diverse heterocyclic cores (e.g., pyridine, thiazole) for structure-activity relationship optimization. This application is particularly relevant for medicinal chemistry teams pursuing anti-angiogenic therapies where sub-nanomolar target engagement is required for in vivo efficacy.

Neuronal Nicotinic Receptor Allosteric Modulator Research

Use 925920-75-8 as a scaffold for synthesizing negative allosteric modulators (NAMs) of human α4β2 and α3β4 neuronal nicotinic acetylcholine receptors (nAChRs). The methylsulfonylpiperazine core has been validated through comprehensive SAR studies that identified structural determinants of Hα4β2 versus Hα3β4 selectivity [1]. The meta-aniline substitution pattern and methylene spacer in 925920-75-8 provide a distinct vector for further functionalization compared to direct N-aryl linked analogs. This application addresses unmet needs in CNS drug discovery for conditions including Alzheimer's disease, Parkinson's disease, epilepsy, autism, and nicotine addiction.

Fragment-Based Drug Discovery (FBDD) Targeting HSP90

Employ 925920-75-8 as a validated fragment starting point for HSP90 N-terminal domain inhibitor discovery. X-ray co-crystal structures confirm that the methylsulfonylpiperazine moiety adopts a productive binding mode within the HSP90 ATP-binding pocket, essentially identical to the optimized clinical candidate scaffold VER-49009 [1]. The free aniline group provides a convenient synthetic handle for fragment elaboration through amide bond formation, reductive amination, or urea/thiourea synthesis. FBDD groups can leverage the demonstrated sub-600 nM binding potency achievable from this scaffold when elaborated with appropriate aromatic appendages, as well as the low micromolar cellular antiproliferative activity observed in oncology cell line models [2].

Synthesis of Sulfonylpiperazine-Containing Chemical Libraries

Incorporate 925920-75-8 as a diversity element in the construction of sulfonylpiperazine-focused chemical libraries for high-throughput screening campaigns. The methylsulfonyl group enhances aqueous solubility and polar surface area relative to unsubstituted piperazine analogs, potentially improving physicochemical properties relevant to CNS or systemic drug design. The free aniline functionality enables rapid parallel synthesis via amide coupling, sulfonamide formation, or N-arylation, allowing efficient exploration of chemical space around the methylsulfonylpiperazine-aniline scaffold. This approach is supported by the extensive SAR landscape established across multiple target classes, including VEGFR-2, nAChRs, and HSP90.

Quote Request

Request a Quote for 3-((4-(Methylsulfonyl)piperazin-1-yl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.